molecular formula C18H18ClNO3 B14362528 N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide CAS No. 90234-54-1

N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide

Cat. No.: B14362528
CAS No.: 90234-54-1
M. Wt: 331.8 g/mol
InChI Key: VOKVZELBYVTYML-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide is a synthetic organic compound characterized by the presence of a chloro and methoxy group on a phenyl ring, a methyl group attached to the nitrogen atom, and a prop-2-en-1-yloxy group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 3-(prop-2-en-1-yloxy)benzoic acid.

    Amide Bond Formation: The amide bond is formed by reacting 3-chloro-4-methoxyaniline with 3-(prop-2-en-1-yloxy)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Methylation: The resulting intermediate is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to antimicrobial effects . The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

CAS No.

90234-54-1

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N-methyl-3-prop-2-enoxybenzamide

InChI

InChI=1S/C18H18ClNO3/c1-4-10-23-15-7-5-6-13(11-15)18(21)20(2)14-8-9-17(22-3)16(19)12-14/h4-9,11-12H,1,10H2,2-3H3

InChI Key

VOKVZELBYVTYML-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)Cl)C(=O)C2=CC(=CC=C2)OCC=C

Origin of Product

United States

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